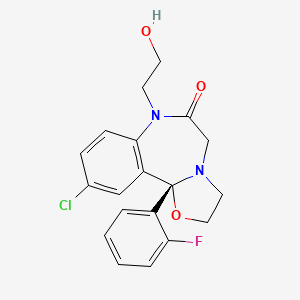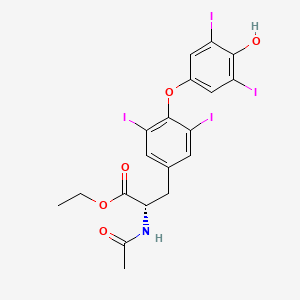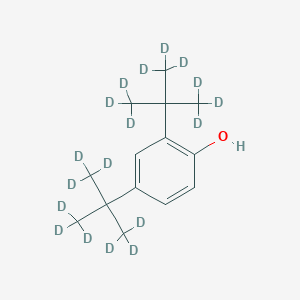
2,4-Di-tert-butylphenol-d18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylphenol is isolated from the dried body of Scolopendra and possesses antioxidative activity . It has been used to study its alkylation reaction with cinnamyl alcohol in the presence of Al-substituted disordered hexagonal molecular silica catalysts .
Synthesis Analysis
The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . The isolation and purification of 2,4-DTBP were accomplished using HPLC .Molecular Structure Analysis
The structure of 2,4-Di-tert-butylphenol was characterized as C14H22O through 1H NMR analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Kolbe–Schmitt reaction in which 2,4-Di-tert-butylphenol participates has been studied . Other reactions involving this compound include those represented by the formulas: C18H30O + C10H14O = C14H22O + C14H22O + = + and C6H6O + C14H22O = C10H14O + C10H14O + = 2 .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Di-tert-butylphenol is 206.3239 . More detailed physical and chemical property values can be found in the databases of the European Chemicals Agency (ECHA) .Applications De Recherche Scientifique
Environmental Degradation Studies : Wang et al. (2016) explored the degradation kinetics and mechanism of 2,4-Di-tert-butylphenol using the UV/persulfate process. This research is significant for understanding the environmental degradation of this compound (Wang et al., 2016).
Natural Source and Bioactivity : Zhao et al. (2020) provided a comprehensive review of the natural sources and bioactivities of 2,4-Di-tert-butylphenol and its analogs. This research is crucial for understanding its occurrence in nature and potential biological effects (Zhao et al., 2020).
Endocrine Disruption and Obesogenic Potential : Ren et al. (2022) investigated the effects of 2,4-Di-tert-butylphenol on adipogenesis in human mesenchymal stem cells, revealing its potential as an endocrine disruptor and obesogen (Ren et al., 2022).
Herbicidal Properties : Chuah et al. (2015) evaluated the biochemical and physiological activity of 2,4-Di-tert-butylphenol on weeds, highlighting its potential use in weed management (Chuah et al., 2015).
Synthesis Processes : Fan Wen-ge (2004) studied the synthesis process of 2,4-Di-tert-butylphenol, demonstrating its production via a specific reaction process (Fan Wen-ge, 2004).
Lipid Preservation in Chromatography : Wren and Szczepanowksa (1964) explored the use of 4-methyl-2,6-di-tert.-butylphenol, an analog of 2,4-Di-tert-butylphenol, in protecting lipids from autoxidation during chromatography (Wren & Szczepanowksa, 1964).
Safety And Hazards
2,4-Di-tert-butylphenol is classified as causing skin irritation, serious eye damage, and is very toxic to aquatic life with long-lasting effects . It may cause irritation of the digestive tract and respiratory tract . Safety measures include washing hands after use, not eating, drinking, or smoking in work areas, and removing contaminated clothing and protective equipment before entering eating areas .
Orientations Futures
Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . The comprehensive review of the biosources and bioactivities of 2,4-di-tert-butylphenol or 2,4-bis(1,1-dimethylethyl)-phenol (2,4-DTBP) and its analogs leads us to speculate that endocidal regulation is the primary function of these toxic phenols in the producing organisms .
Propriétés
IUPAC Name |
2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWICRCANNIBI-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butylphenol-d18 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride](/img/no-structure.png)
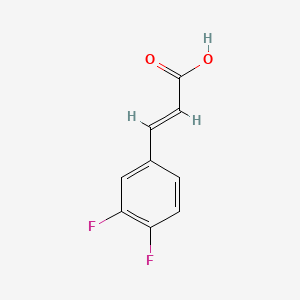
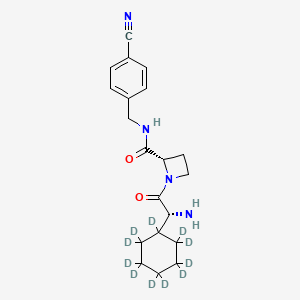
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)
